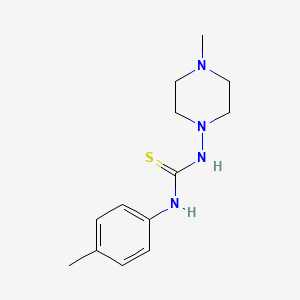![molecular formula C12H9N5O3 B5620789 8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline](/img/structure/B5620789.png)
8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies such as Friedländer synthesis, where the condensation of an o-aminoaryl ketone with a carbonyl compound occurs, leading to the formation of quinolines. For triazole-containing quinolines, click chemistry, particularly the azide-alkyne cycloaddition, might be a suitable approach, where an azide-functionalized quinoline could react with an alkyne-bearing triazole precursor in the presence of a copper(I) catalyst to form the desired product.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, which is known for its planar structure and aromaticity, providing stability and potential for π-π interactions. The 1,2,4-triazole ring introduces nitrogen atoms into the structure, which could be involved in hydrogen bonding and coordination with metals, potentially modifying the compound's reactivity and physical properties.
Chemical Reactions and Properties
Quinoline derivatives can participate in various chemical reactions, including electrophilic aromatic substitution, where the electron-rich quinoline nitrogen atom can direct the incoming electrophile to the 2- and 4-positions of the quinoline ring. The triazole moiety could engage in nucleophilic substitution reactions, given its capacity to act as an electron donor. The nitro group on the triazole ring could further undergo reduction reactions, leading to amino derivatives with different chemical properties.
Physical Properties Analysis
The physical properties of "8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline" would be influenced by its molecular structure. The compound is expected to have a significant molecular weight due to the quinoline and triazole rings, and the presence of aromatic rings could contribute to its UV-Vis absorption characteristics. The polarity and hydrogen-bonding capability introduced by the nitro group and the nitrogen atoms in the triazole ring could affect its solubility in various solvents.
Chemical Properties Analysis
The chemical properties of this compound would be marked by its potential for interaction with various reagents and conditions. The aromatic quinoline and triazole rings might exhibit electron-donating and withdrawing effects, influencing the compound's reactivity. The presence of the nitro group could make the triazole ring more susceptible to nucleophilic attacks, while the methyl group might slightly increase the hydrophobic character of the molecule.
Gonçalves, R. R., Kaiser, C., de Souza, M. V. N., Wardell, J., Wardell, S., & Howie, R. A. (2011). Structures of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines (X = H, 2-O2N, 3-O2N, and 4-O2N), derived from mefloquine. Link to the paper.
Praveena, K. S., Murthy, N. Y. S., & Pal, S. (2013). 2-Chloro-7-methyl-3-({4-((4-nitrophenoxy)methyl)-1H-1,2,3- triazol-1-yl}methyl)quinoline. Molbank. Link to the paper.
Catarzi, D., Colotta, V., Varano, F., Calabri, F. R., Filacchioni, G., Galli, A., Costagli, C., & Carlá, V. (2004). Synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as novel selective AMPA receptor antagonists. Journal of Medicinal Chemistry. Link to the paper.
Propriétés
IUPAC Name |
8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-16-12(14-11(15-16)17(18)19)20-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKACMQEKPZARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,10aS*)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5620706.png)
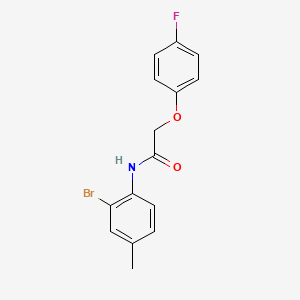
![1-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5620719.png)
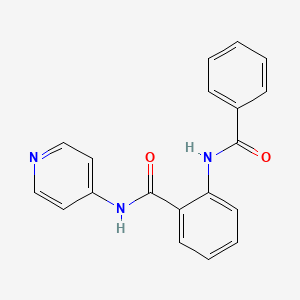

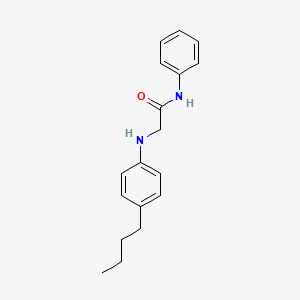
![(3R*,5S*)-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5620747.png)
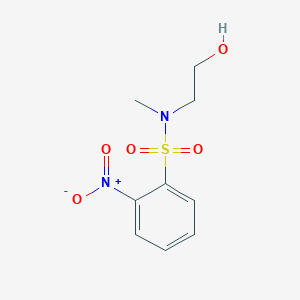
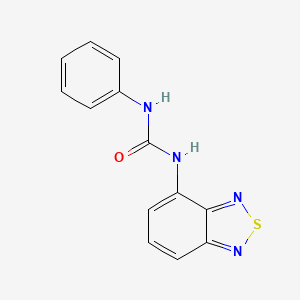
![2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole](/img/structure/B5620765.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)acetamide](/img/structure/B5620774.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5620795.png)
